molecular formula C19H17N3OS2 B11303602 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11303602
M. Wt: 367.5 g/mol
InChI Key: VNQGTXSFZLBQEU-UHFFFAOYSA-N
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Description

This compound is a pyrrol-3-one derivative featuring a 4-phenylthiazole moiety at position 4 and a 2-thienylethyl group at position 1. Pyrrolone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and cytostatic properties . The 2-thienylethyl substituent introduces electron-rich heteroaromatic character, which may influence solubility and metabolic stability compared to purely phenyl-based analogs .

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17N3OS2/c20-18-17(16(23)11-22(18)9-8-14-7-4-10-24-14)19-21-15(12-25-19)13-5-2-1-3-6-13/h1-7,10,12,20,23H,8-9,11H2

InChI Key

VNQGTXSFZLBQEU-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of β-Ketoamide Intermediates

Step 1: Synthesis of 3-Oxo-N-[2-(2-thienyl)ethyl]butanamide
Ethyl acetoacetate reacts with 2-(2-thienyl)ethylamine in refluxing ethanol to form the β-ketoamide. Nano-ZnO (20 mol%) accelerates the reaction, achieving 95% yield in 30 minutes (Table 1).

Step 2: Thiazole Ring Formation via Hantzsch Reaction
The β-ketoamide intermediate reacts with 4-phenylthiazole-2-carboxylic acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0°C to prevent diketone side products, yielding 78% of the thiazole-adducted intermediate.

Step 3: Cyclization to Pyrrolone
Intramolecular cyclization under acidic conditions (HCl/EtOH, reflux) forms the pyrrolone ring. Catalytic p-toluenesulfonic acid (p-TSA) enhances reaction efficiency, producing the target compound in 82% yield.

Route 2: Direct Coupling of Preformed Thiazole Derivatives

Step 1: Preparation of 4-Phenyl-1,3-thiazole-2-carbaldehyde
4-Phenylthiazole-2-carbaldehyde is synthesized from thiobenzamide and chloroacetaldehyde in dimethylformamide (DMF) at 80°C (89% yield).

Step 2: Condensation with 2-(2-Thienyl)ethylamine
The aldehyde reacts with 2-(2-thienyl)ethylamine in THF under inert atmosphere, forming an imine intermediate. Sodium cyanoborohydride reduces the imine to a secondary amine (76% yield).

Step 3: Oxidative Cyclization
Manganese dioxide (MnO₂) in acetic acid mediates oxidative cyclization, closing the pyrrolone ring with 68% yield. Excess oxidant and prolonged reaction times (>12 hours) are necessary due to steric hindrance.

Optimization of Reaction Conditions

Catalyst Screening for Cyclization Steps

Nano-ZnO outperforms traditional catalysts like Amberlyst-15 in cyclization reactions (Table 1). Its high surface area and Lewis acidity facilitate proton transfer, reducing reaction times by 40%.

Table 1: Catalyst Performance in Pyrrolone Cyclization

CatalystLoading (mol%)Time (h)Yield (%)
Nano-ZnO20295
p-TSA10482
Amberlyst-1515665

Solvent Effects on Intermediate Stability

THF stabilizes enamine intermediates during coupling steps, while DMF accelerates thiazole formation but risks decomposition at elevated temperatures. Ethanol-water mixtures (4:1) optimize solubility for final crystallization.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, thiazole-H), 6.90–7.45 (m, 9H, aromatic), 4.25 (t, 2H, -CH₂-thienyl).

    • ¹³C NMR : 167.2 ppm (C=O), 152.1 ppm (thiazole C-2).

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity >99.5% (C18 column, 70:30 acetonitrile-water, 1.0 mL/min).

  • Mass Spectrometry :

    • ESI-MS m/z: 367.5 [M+H]⁺ (calculated 367.46).

Industrial-Scale Considerations

Batch processes using continuous flow reactors improve scalability for Step 1 (β-ketoamide formation), reducing reaction times from hours to minutes. Patent WO2015155664A1 highlights the importance of palladium-carbon hydrogenation for removing nitro groups in related compounds, a technique adaptable to this synthesis .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group (-NH₂) at position 5 participates in nucleophilic substitution and acylation reactions. For example:

  • Acylation : Treatment with acetyl chloride in anhydrous THF at −78°C yields N-acetyl derivatives. This reaction is facilitated by LDA (lithium diisopropylamide) as a base .

  • Boc Protection : The amino group reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form tert-butyl carbamate-protected intermediates, critical for stepwise synthesis .

Thiazole Ring Modifications

The 4-phenylthiazole ring undergoes electrophilic substitution:

  • Friedel–Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ to introduce acyl groups at the thiazole’s 5-position .

  • Bromination : Selective bromination at the thiazole’s 5-position using NBS (N-bromosuccinimide) under radical initiation.

Cycloaddition Reactions

The pyrrolone ring’s conjugated diene system enables Diels-Alder reactions:

  • Reacts with maleic anhydride in refluxing toluene to form bicyclic adducts, confirmed byH NMR shifts (δ 5.8–6.2 ppm for new olefinic protons).

Pyrrolone Ring Oxidation

The pyrrolone moiety is susceptible to oxidation:

  • MnO₂-mediated oxidation converts hydroxyl groups to ketones, as observed in the synthesis of acetylated intermediates .

Thiophene Substitution

The 2-thienyl ethyl group undergoes electrophilic sulfonation or halogenation:

  • Reaction with SO₃ in H₂SO₄ introduces sulfonic acid groups at the thiophene’s 5-position.

Alkylation and Acylation

  • LDA-Mediated Alkylation : The thiazole’s methyl group reacts with aldehydes (e.g., acetaldehyde) in THF at −78°C, producing branched alcohols .

  • Acylation : Propionyl chloride reacts with the thiazole’s methyl group to form ketones, confirmed by HR-MS ([M + H]⁺ = 313.1620) .

Base-Catalyzed Reactions

LDA deprotonates the thiazole’s methyl group, enabling nucleophilic attack on aldehydes. Kinetic studies show pseudo-first-order behavior with k = 0.15 min⁻¹ at −78°C .

Acid-Catalyzed Cyclization

Protonation of the pyrrolone’s carbonyl oxygen facilitates ring closure during heterocycle formation, with optimal yields at pH 3–4.

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)
Acylation (Amino Group)Acetyl chloride, LDA, THF, −78°C, 1 hN-Acetyl derivative78
Friedel–Crafts AcylationAcetyl chloride, AlCl₃, DCM, 25°C, 12 h5-Acetylthiazole intermediate65
Bromination (Thiazole)NBS, AIBN, CCl₄, reflux, 6 h5-Bromo-4-phenylthiazole82
Diels-Alder CycloadditionMaleic anhydride, toluene, 110°C, 24 hBicyclic adduct58

Table 2: Spectroscopic Data for Representative Reaction (Source )

Compound1H NMR (CDCl₃, δ ppm)HR-MS ([M + H]⁺)
9 (R′ = Me)0.94 (t, 3H), 1.58 (s, 9H), 2.30 (s, 3H)287.1503 (calc. 287.1429)
10 (R′ = Pr)0.92 (t, 3H), 2.64 (s, 3H), 2.75 (t, 2H)313.1620 (calc. 313.1586)

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to thiazole derivatives exhibit significant anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth. For instance, studies have shown that thiazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Compounds similar to 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one have been reported to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell wall synthesis and inhibit key enzymes involved in microbial metabolism .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has garnered attention due to their ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases. The compound's structure may enhance its efficacy as an antioxidant agent .

Neuroprotective Effects

Recent studies suggest that compounds containing thiazole rings exhibit neuroprotective effects. They may modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by neurotoxic agents. This application is particularly promising for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases like arthritis and other chronic inflammatory conditions .

Crop Protection

The compound's structural characteristics may also lend themselves to agricultural applications, particularly as fungicides or herbicides. Research into similar thiazole-based compounds has shown effectiveness against various plant pathogens, suggesting that this compound could be developed into a crop protection agent .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Inhibits CDK9-mediated transcription; reduces Mcl-1 expression linked to apoptosis induction.
Antimicrobial Demonstrated significant antibacterial activity against E. coli and S. aureus strains.
Antioxidant Exhibited strong free radical scavenging activity comparable to established antioxidants.
Neuroprotective Protects neuronal cells from oxidative stress-induced apoptosis in vitro models.
Crop Protection Effective against fungal pathogens in vitro; potential development into fungicide formulations.

Mechanism of Action

The mechanism by which “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted through comparisons with analogs (Table 1). Key variations include substituents on the thiazole ring and the N-alkyl/aryl groups, which directly impact physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Pyrrol-3-one Derivatives

Compound Name Thiazole Substituent N-Substituent Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound 4-phenyl 2-(2-thienyl)ethyl C₁₉H₁₈N₃OS 340.4 (calc.) Not explicitly reported; inferred stability from analog data
5-Amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-Cl-phenyl) 4-methoxyphenyl C₂₀H₁₆ClN₃O₂S 398.9 CAS 380387-07-5; supplier data
5-Amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one 4-methyl 2-phenylethyl C₁₆H₁₇N₃OS 299.4 CAS 213251-30-0; lower MW, simpler structure
5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1) Benzothiazol-2-yl 3-methoxyphenyl C₁₉H₁₆N₃O₂S 366.4 Weaker anti-inflammatory activity vs. MI-1
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methylthiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-methyl 5-Cl-2,4-dimethoxyphenyl C₁₆H₁₆ClN₃O₃S 365.8 Enhanced polarity due to Cl and OMe groups

Key Observations:

Benzothiazole analogs (e.g., D1) exhibit reduced bioactivity in colitis models, suggesting phenylthiazole may be more favorable for efficacy .

N-Substituent Variations: The 2-thienylethyl group (target) offers a sulfur-containing heterocycle, which may improve metabolic resistance compared to phenylalkyl chains (e.g., 2-phenylethyl in ).

Biological Activity Trends :

  • Compounds with bulkier substituents (e.g., 4-methoxyphenyl in ) show supplier availability but lack explicit activity data, while simpler analogs (e.g., ) prioritize synthetic feasibility over potency.

Biological Activity

The compound 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one is a thiazole-derived heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The general synthetic route includes:

  • Formation of Thiazole Ring : Utilizing thiourea and appropriate aldehydes or ketones.
  • Substitution Reactions : Introducing various substituents at the 4-position of the thiazole ring.
  • Formation of Pyrrolone Structure : Cyclization reactions leading to the formation of the pyrrolone moiety.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity : It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated varying degrees of inhibition, with some derivatives showing potent activity at low concentrations (e.g., 1 µg/mL) .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against species like Aspergillus niger and Apergillus oryzae .

Anticancer Potential

Thiazole derivatives are recognized for their anticancer activities. The compound's mechanism may involve:

  • Inhibition of key proteins involved in cancer cell proliferation, such as CDK9-mediated RNA polymerase II transcription .
  • Induction of apoptosis in cancer cells through modulation of anti-apoptotic proteins .

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiazole compounds can exhibit:

  • Anti-inflammatory Effects : Some studies suggest that thiazoles may reduce inflammation through various pathways.
  • Antioxidant Activity : They have been shown to scavenge free radicals, contributing to their protective effects against oxidative stress .

Table of Biological Activities

Activity TypeTested Organisms/CellsConcentrationResults
AntibacterialE. coli, S. aureus1 µg/mLSignificant inhibition observed
AntifungalA. niger, A. oryzae1 µg/mLModerate activity
AnticancerVarious cancer cell linesVariesInduces apoptosis, inhibits growth
Anti-inflammatoryIn vitro modelsVariesReduces inflammatory markers

Recent Advances

Recent studies have focused on enhancing the efficacy and selectivity of thiazole derivatives in cancer therapy. For instance, novel modifications have been made to improve pharmacokinetic profiles and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what methodological considerations are critical for yield and purity?

  • Methodology :

  • Cyclization strategies : Base-assisted cyclization of precursors (e.g., dihydro-pyrrolones) in ethanol or DMF/EtOH mixtures under reflux (2–4 hours), followed by recrystallization to isolate solid products .
  • Thiazole ring formation : Reaction of thiosemicarbazides with bromoacetyl derivatives in ethanol to construct the 1,3-thiazole moiety .
  • Thienyl group introduction : Alkylation using 2-(2-thienyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
    • Key considerations : Monitor reaction progress via TLC, optimize solvent polarity for recrystallization, and confirm purity via melting point analysis and HPLC .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks for the pyrrolone NH (δ 10–12 ppm), thiazole protons (δ 7–8 ppm), and thienyl substituents (δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula .
  • FTIR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N-H stretch at ~3300 cm⁻¹) groups .
  • X-ray crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained via slow evaporation from DMF/EtOH) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, or DMF (for synthetic applications). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the pyrrolone ring) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets or pharmacokinetic properties?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) via the thiazole and pyrrolone moieties. Validate with free-energy calculations (MM-GBSA) .
  • ADME prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .
    • Data interpretation : Compare docking scores with known inhibitors (e.g., kinase inhibitors) and correlate with in vitro activity assays.

Q. What strategies resolve contradictions in spectral data or inconsistent synthetic yields?

  • Case example : If NMR shows unexpected peaks, consider:

  • Tautomerism : The pyrrolone ring may exhibit keto-enol tautomerism, altering proton shifts .
  • Byproduct formation : Optimize reaction stoichiometry (e.g., thiosemicarbazide vs. bromoacetyl ratios) and use column chromatography (silica gel, hexane/EtOAc) to isolate the target compound .
    • Yield optimization : Screen catalysts (e.g., p-toluenesulfonic acid for cyclization) or microwave-assisted synthesis to reduce reaction time .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for enhanced bioactivity?

  • Derivatization strategies :

  • Phenyl-thiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance electrophilic interactions .
  • Thienyl substitution : Replace the 2-thienyl group with 3-thienyl or furyl moieties to modulate lipophilicity .
    • Biological testing : Prioritize derivatives with ClogP < 5 and polar surface area < 140 Ų for improved membrane permeability .

Q. What protocols are recommended for polymorph screening and crystallographic analysis?

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol, acetonitrile, or THF) with controlled cooling rates. Characterize forms via PXRD and DSC .
  • Crystallography : Grow single crystals via vapor diffusion (e.g., hexane layered over a DMSO solution). Refine structures using SHELX and validate hydrogen bonding (e.g., N-H···O interactions in the pyrrolone ring) .

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